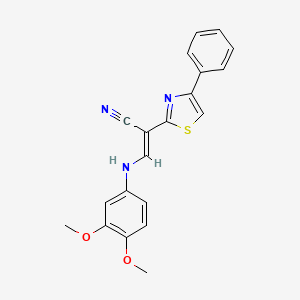![molecular formula C16H14N4O2S B2476480 ベンゾ[c][1,2,5]チアジアゾール-5-イル(3-(ピリジン-4-イルオキシ)ピロリジン-1-イル)メタノン CAS No. 2034472-17-6](/img/structure/B2476480.png)
ベンゾ[c][1,2,5]チアジアゾール-5-イル(3-(ピリジン-4-イルオキシ)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzothiadiazole core, which is known for its electronic properties, coupled with a pyrrolidine ring and a pyridinyl group, making it a versatile molecule for various chemical and biological studies.
科学的研究の応用
5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
作用機序
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
It’s known that btz-based compounds can act as photocatalysts, enabling organic transformations .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The compound exhibits aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry . It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound’s use as a potential visible-light organophotocatalyst has been studied . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzothiadiazole intermediate. Finally, the pyridinyl group is attached through an etherification reaction, using pyridine and a suitable base under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities with the pyrrolidine ring.
Benzothiadiazole derivatives: Compounds such as 2,1,3-benzothiadiazole-5-carboxylic acid and its esters have similar electronic properties.
Pyridinyl derivatives: Compounds like pyridin-4-ylmethanol and pyridin-4-ylamine share the pyridinyl group.
Uniqueness
What sets 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole apart is its unique combination of these three functional groups, which imparts distinct electronic, chemical, and biological properties. This makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(11-1-2-14-15(9-11)19-23-18-14)20-8-5-13(10-20)22-12-3-6-17-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYULLAFFJHECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)
![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)
![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2476407.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2476408.png)
![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2476412.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)


